Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate
Description
Historical Development of Pyrazole Chemistry
Pyrazole chemistry traces its origins to the late 19th century, when Ludwig Knorr first characterized the pyrazole ring system in 1883. Early synthetic methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane cyclization, laid the groundwork for functionalized pyrazole derivatives. The Knorr pyrazole synthesis—a condensation of 1,3-diketones with hydrazines—became a cornerstone for generating substituted pyrazoles, enabling systematic exploration of their chemical space. By the mid-20th century, the isolation of natural pyrazoles like 1-pyrazolyl-alanine from watermelon seeds highlighted their biological relevance, spurring interest in synthetic analogs for medicinal applications.
Significance of Functionalized Pyrazole Derivatives in Medicinal Chemistry
Functionalized pyrazoles exhibit broad pharmacological profiles due to their tunable electronic and steric properties. The presence of substituents at positions 1, 3, 4, and 5 modulates interactions with biological targets, as evidenced by drugs like celecoxib (COX-2 inhibitor) and rimonabant (cannabinoid receptor antagonist). Ester and carbonyl groups, such as those in Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate, enhance solubility and serve as handles for further derivatization. These features enable the compound to act as a precursor for anticancer, antimicrobial, and anti-inflammatory agents.
Emergence of this compound in Research Literature
While not directly cited in the provided sources, this compound aligns with trends in modern pyrazole research. Its structure integrates three key functional groups:
- Isopropyl group at N1 : Enhances lipophilicity, potentially improving blood-brain barrier penetration.
- Ethyl ester at C3 : Facilitates prodrug strategies or metabolic stability.
- Formyl group at C4 : Serves as a reactive site for Schiff base formation or nucleophilic additions, enabling covalent targeting or polymer synthesis.
Recent studies on analogous compounds, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (a fungicide precursor), underscore the utility of carboxylate and formyl substituents in agrochemical and pharmaceutical design.
Current Research Landscape and Applications
Contemporary research emphasizes eco-friendly synthesis and computational optimization. For example:
Properties
IUPAC Name |
ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-4-15-10(14)9-8(6-13)5-12(11-9)7(2)3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDUWXGPNFMONY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The formyl group is then introduced through a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The isopropyl group is introduced via alkylation using isopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols, bases like potassium carbonate (K2CO3)
Major Products
Oxidation: Ethyl 4-carboxy-1-propan-2-ylpyrazole-3-carboxylate
Reduction: Ethyl 4-hydroxymethyl-1-propan-2-ylpyrazole-3-carboxylate
Substitution: Various amides and esters depending on the nucleophile used
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate serves as a crucial building block in organic synthesis. It is utilized as a precursor for synthesizing more complex molecules and is involved in developing new chemical reactions and methodologies. The compound's reactivity enables the formation of various derivatives, which can be tailored for specific applications in research and industry .
Reactivity and Mechanism
The compound's mechanism of action involves its interaction with molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The carboxylic acid group can facilitate hydrogen bonding and electrostatic interactions, enhancing the compound's reactivity .
Biological Research
Enzyme Interactions
In biological research, this compound is studied for its ability to interact with specific enzymes involved in metabolic pathways. It can act as an inhibitor or activator of these enzymes, providing insights into their functions and mechanisms .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of pyrazole derivatives, including this compound. For instance, compounds derived from this structure have shown significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent effects .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 20 |
| S. aureus | 25 | |
| Pseudomonas aeruginosa | 30 |
Pharmaceutical Applications
Drug Discovery Potential
The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug discovery and development. Its potential as a therapeutic agent has been explored in several studies focusing on its anticancer properties and enzyme inhibition .
Case Studies on Anticancer Activity
Recent investigations into pyrazole derivatives have highlighted their anticancer activities. For example, certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective inhibition of cell proliferation .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.39 |
| HCT116 | 0.46 |
Industrial Applications
Agrochemicals and Specialty Chemicals
In industrial applications, this compound is utilized in the production of specialty chemicals and agrochemicals. Its versatility makes it valuable in various manufacturing processes, contributing to the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The formyl group can act as a reactive site for binding to proteins or other biomolecules, while the pyrazole ring can interact with specific molecular targets.
Comparison with Similar Compounds
Table 1: Key Properties of Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate and Analogues
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Functional Groups | Purity |
|---|---|---|---|---|
| This compound | 224.24 | 1-isopropyl, 4-formyl, 3-ethyl carboxylate | Formyl, ester, pyrazole | 95% |
| tert-Butyl 9a-formyl-6-oxo-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate | 184.23 | tert-butyl ester, fused oxazine-pyrazine | Formyl, ester, amide, ketone | 95% |
Key Differences:
Core Heterocycle: The target compound features a monocyclic pyrazole ring, whereas the tert-butyl analogue contains a fused pyrazino-oxazine system, introducing additional nitrogen and oxygen atoms .
The isopropyl group at the 1-position of the pyrazole ring may reduce solubility in polar solvents compared to smaller substituents (e.g., methyl).
Molecular Weight and Applications :
- The higher molecular weight of the pyrazole derivative (224.24 vs. 184.23 g/mol) suggests greater complexity, making it suitable for applications requiring tailored steric or electronic profiles, such as kinase inhibitor scaffolds .
Physicochemical Properties
- Solubility: The isopropyl group in the pyrazole derivative increases hydrophobicity, likely reducing aqueous solubility compared to non-alkylated analogues.
- Thermal Stability : The tert-butyl analogue’s fused ring system may confer higher thermal stability due to increased conformational rigidity.
Biological Activity
Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of Pyrazole Compounds
Pyrazoles are recognized for their pharmacological potential, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The structural diversity of pyrazoles allows for various modifications, resulting in compounds with enhanced bioactivity. This compound is among these derivatives that have garnered attention for their potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of enzymes, preventing substrate interaction and subsequent catalytic activity.
- Receptor Modulation : It can modulate receptor activity by altering conformations upon binding, which may lead to changes in signaling pathways.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various pyrazole compounds were effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics such as ciprofloxacin and ampicillin .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 |
| This compound | Escherichia coli | 40 |
| Ciprofloxacin | Staphylococcus aureus | 25 |
| Ampicillin | Escherichia coli | 20 |
Anti-inflammatory Activity
This compound has also shown promise in anti-inflammatory assays. In vitro studies indicated that it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound exhibited a dose-dependent response, with significant inhibition observed at higher concentrations .
Anticancer Potential
Recent investigations into the anticancer properties of pyrazole derivatives have revealed their potential in inhibiting tumor growth. This compound was tested against various cancer cell lines, showing cytotoxic effects that were attributed to apoptosis induction. This activity was evaluated using MTT assays and flow cytometry techniques .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of ethyl 4-formyl derivatives against multiple bacterial strains. Results showed that the compound effectively inhibited growth at concentrations lower than those required for standard antibiotics .
- Anti-inflammatory Effects : In a carrageenan-induced paw edema model, ethyl 4-formyl derivatives demonstrated significant anti-inflammatory effects comparable to ibuprofen .
- Cytotoxicity Against Cancer Cells : A recent study reported that ethyl 4-formyl derivatives exhibited cytotoxicity against human cancer cell lines such as HeLa and MCF7, with IC50 values indicating potent activity .
Q & A
Q. What synthetic methodologies are recommended for preparing Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate?
- Methodological Answer : Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or via functionalization of preformed pyrazole cores. For example, similar compounds (e.g., ethyl pyrazole carboxylates) are synthesized by alkylation of pyrazole intermediates using reagents like 1-chloro-2-methylpropane-2-ol in polar aprotic solvents (e.g., N,N-dimethylacetamide) with potassium carbonate as a base at 80°C for 10 hours . Post-synthesis purification via silica gel chromatography is critical to isolate the target compound from side products.
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- 1H-NMR : Analyze the integration and splitting patterns of protons, such as the formyl (-CHO) proton (~9.8–10.0 ppm) and isopropyl methyl groups (~1.2–1.4 ppm). Compare with reported shifts for analogous pyrazole carboxylates .
- LC-MS : Confirm molecular weight via [M+H]+ or [M+Na]+ peaks. For instance, ethyl pyrazole derivatives with similar substituents show molecular ion peaks aligned with their calculated masses (e.g., m/z ~208 for ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) .
- IR Spectroscopy : Identify characteristic bands for carbonyl groups (C=O at ~1700 cm⁻¹) and formyl groups (C=O at ~1650–1750 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protection : Use gloves, goggles, and lab coats. Avoid inhalation or skin contact, as pyrazole derivatives may irritate mucous membranes .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of via licensed waste handlers. Avoid drainage contamination due to unknown environmental toxicity .
- Storage : Keep in a cool, dry place away from strong oxidizers, as decomposition may release toxic gases (e.g., CO, NOx) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXTL or SHELXL for structure refinement. For example, SHELX programs enable high-resolution analysis of bond angles and torsional conformations, critical for confirming the orientation of the formyl and isopropyl groups .
- Cross-Validation : Compare experimental data with Density Functional Theory (DFT)-optimized geometries. Studies on ethyl pyrrole carboxylates demonstrate close alignment between DFT-predicted and SC-XRD-derived bond lengths (e.g., C=O bonds within 0.02 Å) .
Q. How can computational modeling predict reactivity or electronic properties?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to compute Frontier Molecular Orbitals (FMOs) and electrostatic potential maps. For instance, the electrophilicity of the formyl group can be quantified via Mulliken charges, guiding predictions of nucleophilic attack sites .
- Reactivity Analysis : Calculate Fukui indices to identify regions prone to electrophilic/nucleophilic interactions. Pyrazole carboxylates with electron-withdrawing groups (e.g., -COOEt) show enhanced electrophilicity at the formyl carbon .
Q. How to address discrepancies in synthetic yields across different reaction conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) systematically. For example, increasing reaction temperature from 70°C to 80°C in N,N-dimethylacetamide improved yields of similar ethyl pyrazole derivatives by ~15% .
- Byproduct Analysis : Use HPLC or GC-MS to identify side products (e.g., alkylation at alternative pyrazole positions). Adjust stoichiometry of reagents (e.g., excess 1-chloro-2-methylpropane-2-ol) to minimize undesired pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
